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Introduction
OMO-103 is a first-in-class MYC inhibitor based on the Omomyc mini-protein, a dominant-

negative form of the MYC transcription factor.[1][2] MYC is a master regulator of cell

proliferation, growth, and metabolism and is dysregulated in a majority of human cancers,

making it a prime therapeutic target.[2][3] OMO-103 acts by preventing MYC from binding to its

target genes, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4] The

determination of an effective and safe in vivo dosage is a critical step in the preclinical

development of OMO-103. These application notes provide a summary of key preclinical data

and detailed protocols for establishing the effective dosage of OMO-103 in mouse models of

cancer.

OMO-103 Signaling Pathway
The MYC protein forms a heterodimer with its partner MAX, which then binds to E-box

sequences in the promoter regions of target genes, driving their transcription and promoting

tumorigenesis. OMO-103, derived from the Omomyc mini-protein, disrupts this process. It can

form non-functional heterodimers with MYC or homodimerize and compete for E-box binding,

ultimately inhibiting MYC-driven transcription.[3]
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Caption: OMO-103 Mechanism of Action.

Preclinical In Vivo Efficacy Data
Preclinical studies using the parent mini-protein, Omomyc, have demonstrated significant anti-

tumor efficacy in various mouse models. This data was foundational for determining the dosage

regimens for OMO-103 in clinical trials.

Table 1: Summary of Preclinical In Vivo Studies of
Omomyc
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Tumor
Model

Mouse
Strain

Treatment
Dosing
Regimen

Key
Findings

Reference

Non-Small

Cell Lung

Cancer

(NSCLC)

(KRasG12D-

driven)

Transgenic

mice

Intranasal

Omomyc

2.37 mg/kg, 3

times/week

for 4 weeks

Prevented

tumor

progression;

tumors in

treated mice

did not show

progression,

while vehicle-

treated

tumors more

than doubled

in size.

[5]

NSCLC

Xenograft

(Human

H1975 cells)

Nude mice
Intravenous

Omomyc

60 mg/kg, 4

times/week

Slowed tumor

progression.
[5]

NSCLC

Xenograft

(Human

H1975 cells)

Nude mice

Intravenous

Omomyc +

Paclitaxel

120 mg/kg

Omomyc, 4

times/week;

Paclitaxel

Combination

therapy

almost

completely

abrogated

tumor growth

and

prolonged

survival.

[5]

Metastatic

Breast

Cancer (Cell-

derived and

patient-

derived

xenografts)

Nude mice Systemic

Omomyc

Not specified "Dramatic

effect on the

metastatic

process, from

tumor growth,

invasion to

seeding.

Striking

[6][7]
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reduction in

both primary

tumor and

metastatic

growth."

Experimental Protocols for Determining Effective
Dosage In Vivo
The following protocols are generalized from published preclinical studies of Omomyc and

represent standard methodologies for determining the effective dosage of a novel anti-cancer

agent like OMO-103.

Experimental Workflow
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Caption: In Vivo Efficacy Study Workflow.
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Protocol 1: Subcutaneous Xenograft Model for Tumor
Growth Inhibition
This protocol is designed to assess the anti-tumor efficacy of OMO-103 in a dose-dependent

manner using a human cancer cell line xenograft model.

1. Materials:

Animals: Immunodeficient mice (e.g., Nude, SCID), 6-8 weeks old.

Cells: Human cancer cell line with known MYC dependency (e.g., H1975 NSCLC cells).

Reagents: OMO-103, vehicle control, cell culture media, Matrigel.

Equipment: Calipers, animal balance, sterile syringes and needles.

2. Procedure:

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a

1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into

the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and

width of the tumor with calipers. Tumor volume can be calculated using the formula: Volume

= (Length x Width2) / 2.

Randomization: When tumors reach an average volume of 100-150 mm3, randomize mice

into treatment and control groups (n=8-10 mice per group).

Treatment Administration:

Prepare different dose levels of OMO-103 (e.g., 10, 30, 60, 120 mg/kg) and a vehicle

control.

Administer OMO-103 or vehicle via the desired route (e.g., intravenous injection)

according to the planned schedule (e.g., 4 times per week).
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In-life Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor the general health of the animals daily.

Endpoint:

The study can be terminated when tumors in the control group reach a predetermined size

(e.g., 1500-2000 mm3) or after a fixed duration of treatment.

At the endpoint, euthanize the mice, and excise and weigh the tumors.

Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for

Ki67, cleaved caspase-3).

3. Data Analysis:

Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI

(%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x

100.

Analyze the statistical significance of the differences in tumor volume and weight between

the treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Orthotopic or Genetically Engineered Mouse
Model (GEMM) for Advanced Efficacy Studies
For a more clinically relevant assessment, orthotopic implantation of cancer cells into the organ

of origin or the use of GEMMs that spontaneously develop tumors (e.g., KRasG12D-driven lung

cancer model) is recommended.

1. Model Specifics:

Orthotopic Model: Involves surgically implanting tumor cells into the corresponding organ

(e.g., lung, pancreas). This better recapitulates the tumor microenvironment.
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GEMM: Utilizes mice genetically engineered to develop specific cancer types. This allows for

the study of the therapeutic agent in the context of an intact immune system and natural

tumor progression.[8]

2. Procedure (Example: KRasG12D-driven Lung Cancer Model):

Tumor Induction: Induce tumor formation in KRasLSL-G12D/+ mice (e.g., via administration

of an activating agent).

Tumor Burden Monitoring: Monitor tumor development and burden using imaging techniques

such as micro-computed tomography (µCT).[5]

Treatment Administration: Once tumors are established, administer OMO-103 or vehicle via

the appropriate route (e.g., intranasal for lung tumors).

Efficacy Assessment:

Longitudinally monitor tumor volume changes using µCT.

At the endpoint, perform histological analysis of the tumors to assess changes in tumor

grade, proliferation (Ki67), and apoptosis (TUNEL).

Conclusion
The provided data and protocols offer a comprehensive guide for researchers to design and

execute in vivo studies to determine the effective dosage of OMO-103. The preclinical evidence

strongly supports the anti-tumor activity of the Omomyc mini-protein across various cancer

models. By following these detailed methodologies, researchers can generate robust and

reproducible data to further elucidate the therapeutic potential of OMO-103 and inform its

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3605464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6522349/
https://www.benchchem.com/product/b609588?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC
therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

3. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC
[pmc.ncbi.nlm.nih.gov]

4. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC
[pmc.ncbi.nlm.nih.gov]

5. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC
therapy - PMC [pmc.ncbi.nlm.nih.gov]

6. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth,
invasion & seeding – Peptomyc [peptomyc.com]

7. peptomyc.com [peptomyc.com]

8. Inhibition of Myc family proteins eradicates KRas-driven lung cancer in mice - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Determining the Effective Dosage of OMO-103 In Vivo:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609588#determining-the-effective-dosage-of-omo-
103-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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